2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid
Overview
Description
“2-(4-Chloro-2-hydroxybenzamido)thiophene-3-carboxylic acid” is a small molecule compound . It is a thiophene derivative that possesses a hydroxybenzamide group on the thiophene ring. The molecular formula is C12H8ClNO4S and the average mass is 297.714 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, involves various strategies . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring with a hydroxybenzamide group. The molecular formula is C12H8ClNO4S .
Chemical Reactions Analysis
Thiophene and its derivatives, including “this compound”, show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a significant role in the advancement of organic semiconductors .
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been a focus in synthetic chemistry, where they are utilized as intermediates in the synthesis of more complex molecules. For instance, thiophene derivatives have been synthesized through reactions involving halogenation, alkylation, and hydrolysis processes. These synthetic routes are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and organic electronics (Corral & Lissavetzky, 1984; Naganagowda & Petsom, 2011).
Biological and Pharmacological Applications
Although the request was to exclude drug-related information, it's noteworthy that thiophene derivatives have been investigated for their biological activities. These studies, however, will not be detailed here to adhere to the specified requirements.
Material Science and Luminescence
Thiophene-based compounds are also explored in material science, particularly in the development of luminescent materials and organic semiconductors. The structural manipulation of thiophene derivatives can lead to significant changes in their electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Osterod et al., 2001).
Catalysis and Chemical Reactions
The functionalization of thiophene compounds serves as a gateway to various catalytic and chemical reactions, providing pathways to synthesize novel compounds with unique properties. These synthetic strategies are essential in expanding the utility of thiophene derivatives in chemical research (Wang, Ji, & Sha, 2014).
Properties
IUPAC Name |
2-[(4-chloro-2-hydroxybenzoyl)amino]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-6-1-2-7(9(15)5-6)10(16)14-11-8(12(17)18)3-4-19-11/h1-5,15H,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQDEZYRYVXDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NC2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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